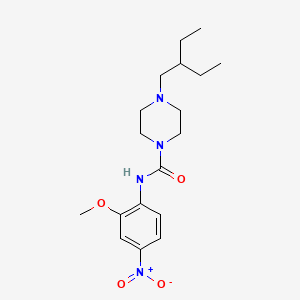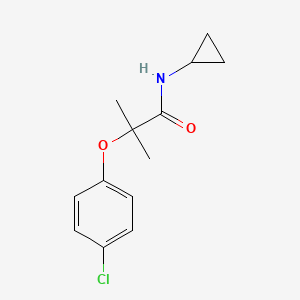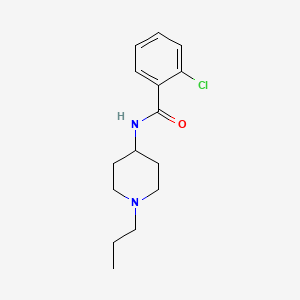
N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Descripción general
Descripción
N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a derivative of benzamide and has been synthesized using various methods. It has been found to have several biochemical and physiological effects and has shown promising results in various laboratory experiments.
Mecanismo De Acción
N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been found to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has been proposed that N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide binds to the active site of these enzymes and inhibits their activity. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have potential anticancer activity and has shown promising results in inhibiting the growth of various cancer cell lines. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound with a high yield. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have potential as a fluorescent probe for imaging in biological systems. However, N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has some limitations as well. It has been found to have low solubility in water, which can limit its use in biological systems. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been found to have low bioavailability, which can limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the use of N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide in scientific research. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease and cancer. Further studies are needed to optimize the synthesis method of N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide to improve its solubility and bioavailability. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide can also be used as a probe for studying protein-ligand interactions and has potential as a fluorescent probe for imaging in biological systems. Further studies are needed to explore the potential applications of N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide in these areas.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have several applications in the field of medicinal chemistry, drug discovery, and biological research. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been found to have potential anticancer activity and has shown promising results in inhibiting the growth of various cancer cell lines. N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been used as a probe for studying protein-ligand interactions and has shown potential as a fluorescent probe for imaging in biological systems.
Propiedades
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-21-10-9-17(13-19(21)25(28)29)24-22(26)16-7-4-6-14(11-16)18-12-15-5-2-3-8-20(15)31-23(18)27/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKUJQKUXASAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)

![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793888.png)

![3-(2-methoxyethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4793899.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4793913.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4793934.png)
![4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4793955.png)
![N-(2,6-diethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4793961.png)
![N-[(5-phenyl-2-furyl)methyl]propan-2-amine hydrochloride](/img/structure/B4793977.png)
![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)
